- Preparation of benzenesulfonamide compounds as voltage-gated sodium channel inhibitors and their use as therapeutic agents, World Intellectual Property Organization, , ,

Cas no 955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate)

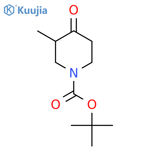

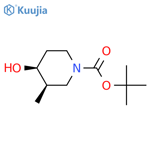

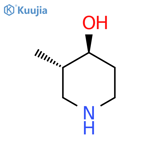

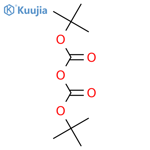

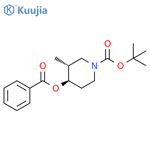

955028-90-7 structure

Nom du produit:tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate

Numéro CAS:955028-90-7

Le MF:C11H21NO3

Mégawatts:215.289343595505

MDL:MFCD18791216

CID:4661796

PubChem ID:69093057

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- (3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate

- trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

- tert-Butyl (3R,4R)-4-hydroxy-3-methyl-piperidine-1-carboxylate

- 1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel-

- trans-1-Boc-3-methylpiperidin-4-ol

- SB22055

- (3R,4R)-rel-1-Boc-3-methylpiperidin-4-ol

- (3R,4S)-rel-1-Boc-3-met

- rel-1,1-Dimethylethyl (3R,4R)-4-hydroxy-3-methyl-1-piperidinecarboxylate (ACI)

- trans-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate

- tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate

- trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

- AS-52772

- rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

- rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

- P15605

- cis-1-Boc-4-hydroxy-3-methylpiperidine

- trans-1-Boc-4-hydroxy-3-methylpiperidine

- trans-(3R,4R)-1-Boc-4-Hydroxy-3-methylpiperidine

- D79504

- MFCD18791216

- CS-0047862

- 955028-93-0

- EN300-211885

- (3R,4S)-rel-1-Boc-3-methylpiperidin-4-ol

- tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

- AKOS025396267

- 1290191-92-2

- 955028-90-7

- (3R,4R)-1-Boc-4-hydroxy-3-methyl-piperidine

- EN300-317930

- SCHEMBL4560509

-

- MDL: MFCD18791216

- Piscine à noyau: 1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1

- La clé Inchi: PSDMSGJMWVMEMV-RKDXNWHRSA-N

- Sourire: C(N1CC[C@@H](O)[C@H](C)C1)(=O)OC(C)(C)C

Propriétés calculées

- Qualité précise: 215.15214353g/mol

- Masse isotopique unique: 215.15214353g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 15

- Nombre de liaisons rotatives: 2

- Complexité: 235

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 2

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1.4

- Surface topologique des pôles: 49.8

Propriétés expérimentales

- Dense: 1.1±0.1 g/cm3

- Point d'ébullition: 301.4±35.0 °C at 760 mmHg

- Point d'éclair: 136.1±25.9 °C

- Pression de vapeur: 0.0±1.4 mmHg at 25°C

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Informations de sécurité

- Mot signal:warning

- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317930-0.05g |

rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |

955028-90-7 | 95% | 0.05g |

$86.0 | 2023-09-05 | |

| Enamine | EN300-317930-0.25g |

rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |

955028-90-7 | 95% | 0.25g |

$184.0 | 2023-09-05 | |

| Enamine | EN300-317930-10.0g |

rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, trans |

955028-90-7 | 95% | 10.0g |

$1363.0 | 2023-02-24 | |

| eNovation Chemicals LLC | Y1130380-5g |

trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester |

955028-90-7 | 95% | 5g |

$1335 | 2024-07-28 | |

| TRC | T705663-50mg |

trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |

955028-90-7 | 50mg |

$ 160.00 | 2022-06-02 | ||

| TRC | T705663-10mg |

trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |

955028-90-7 | 10mg |

$ 50.00 | 2022-06-02 | ||

| abcr | AB463601-5 g |

trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; . |

955028-90-7 | 5g |

€1,152.00 | 2022-03-01 | ||

| eNovation Chemicals LLC | D587694-5G |

tert-butyl trans-4-hydroxy-3-methylpiperidine-1-carboxylate |

955028-90-7 | 97% | 5g |

$990 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1129-50G |

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate |

955028-90-7 | 97% | 50g |

¥ 33,673.00 | 2023-04-12 | |

| Enamine | EN300-317930-1.0g |

rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, trans |

955028-90-7 | 95% | 1g |

$0.0 | 2023-06-07 |

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C → rt; 48 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C; 0 °C → rt; 12 h, rt

Référence

- Preparation of pyrrolidine GPR40 modulators for treating diabetes and related conditions and other diseases., World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 2 h, rt

Référence

- Preparation of substituted bicyclic compounds useful as T cell activators for treatment of viral infections and proliferative disorders, United States, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 20 h, rt

Référence

- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Thioxanthone , Bis(acetylacetonato)nickel , Potassium hydrotris(3,5-dimethylpyrazolyl)borate Solvents: Dimethyl carbonate ; 1 h, 24 °C

Référence

- Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids, Journal of the American Chemical Society, 2022, 144(46), 21278-21286

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Raw materials

- trans-1-Benzyl-3-methyl-piperidin-4-ol

- cis-1-tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid

- rel-1,1-Dimethylethyl (3R,4R)-4-(benzoyloxy)-3-methyl-1-piperidinecarboxylate

- rac-(3R,4R)-3-methylpiperidin-4-ol

- Iodomesitylene Diacetate

- Di-tert-butyl dicarbonate

- tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Preparation Products

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Littérature connexe

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

3. Back matter

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate) Produits connexes

- 1253050-72-4(2-(Dimethylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid)

- 1249928-89-9(2-(BUTAN-2-YL)-4-CHLOROPYRIMIDINE)

- 2549015-01-0(2-cyclopropyl-4,5-dimethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine)

- 951885-23-7(3,4-(Ethylenedioxy)-4'-iodobenzophenone)

- 1804739-16-9(2-Fluoro-5-(fluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine)

- 201982-91-4(S-p-Tolylmercapturic Acid)

- 1356113-23-9(4-Bromo-2,3-dimethylbenzotrifluoride)

- 2248341-20-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(dimethylamino)cyclobutane-1-carboxylate)

- 1698410-27-3(Hexane, 1-bromo-2,2,3-trimethyl-)

- 2300278-53-7(2-methyl-2,3-dihydro-1-benzofuran-7-sulfonyl fluoride)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:955028-90-7)tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate

Pureté:99%/99%

Quantité:1g/5g

Prix ($):249.0/945.0